molecular formula C28H27NO4 B5031893 2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5031893
M. Wt: 441.5 g/mol
InChI Key: MBCYNCCRLXBQAH-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring, a benzyloxy group, and a phenylethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method includes the condensation of 2-phenylethylamine with 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or amines can replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with halides or amines.

Scientific Research Applications

2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • 1-[2-(Benzyloxy)-2-(4-chlorophenyl)ethyl]-4-phenyl-1,2,3-triazole

Uniqueness

Compared to similar compounds, 2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate stands out due to its unique tetrahydropyridine ring structure and the presence of both benzyloxy and phenylethyl ester groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-phenylethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c1-20-27(28(31)32-17-16-21-10-4-2-5-11-21)24(18-26(30)29-20)23-14-8-9-15-25(23)33-19-22-12-6-3-7-13-22/h2-15,24H,16-19H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCYNCCRLXBQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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